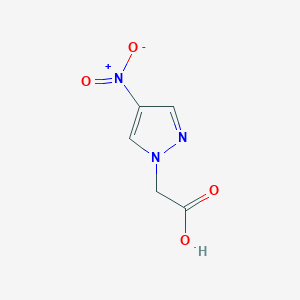
(4-nitro-1H-pyrazol-1-yl)acetic acid
Cat. No. B1301245
M. Wt: 171.11 g/mol
InChI Key: KUJDGSFHKVQDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07691867B2
Procedure details


A solution of phosphorus oxychloride (668 mg, 4.40 mmol) in tetrahydrofuran (4 ml) was added to a mixture of (4-nitro-1H-pyrazol-1-yl)acetic acid (684 mg, 4.00 mmol), 3-fluoroaniline (500 mg, 4.5 mmol) and pyridine (1.26 g, 16 mmol) in tetrahydrofuran (20 ml) at 0° C. under argon. The resulting mixture was stirred for 1 hour and an aqueous solution of sodium bicarbonate (20 ml) added. The mixture was further diluted with water and extracted with ethyl acetate (3×50 ml). The organic phase was recovered, dried and concentrated to give an oil which was triturated with diethyl ether:petroleum ether (1:1) to yield N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide (695 mg, 65% yield):








Yield
65%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[N+:6]([C:9]1[CH:10]=[N:11][N:12]([CH2:14][C:15]([OH:17])=O)[CH:13]=1)([O-:8])=[O:7].[F:18][C:19]1[CH:20]=[C:21]([CH:23]=[CH:24][CH:25]=1)[NH2:22].N1C=CC=CC=1.C(=O)(O)[O-].[Na+]>O1CCCC1.O>[F:18][C:19]1[CH:20]=[C:21]([NH:22][C:15](=[O:17])[CH2:14][N:12]2[CH:13]=[C:9]([N+:6]([O-:8])=[O:7])[CH:10]=[N:11]2)[CH:23]=[CH:24][CH:25]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
668 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
684 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with diethyl ether:petroleum ether (1:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)NC(CN1N=CC(=C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 695 mg | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
